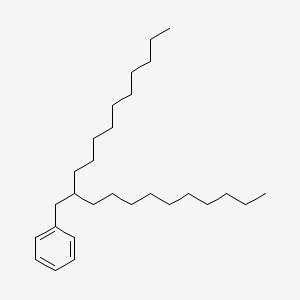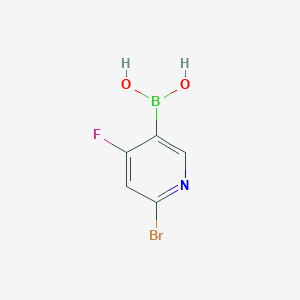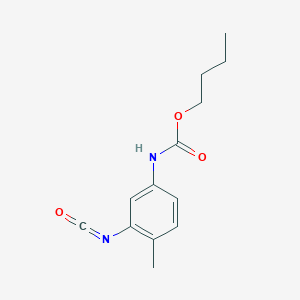
11-Benzylheneicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Benzylheneicosane is an organic compound that belongs to the class of long-chain hydrocarbons It is a derivative of heneicosane, which is a straight-chain saturated hydrocarbon with the chemical formula C21H44 The addition of a benzyl group to the eleventh carbon atom of heneicosane results in the formation of this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzylheneicosane can be achieved through several methods. One common approach involves the alkylation of heneicosane with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the deprotonation of heneicosane to form a carbanion, which then attacks the benzyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
11-Benzylheneicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: The benzyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of benzyl alcohol, benzyl ketone, or benzoic acid derivatives.
Reduction: Formation of reduced hydrocarbons or alcohols.
Substitution: Formation of nitrobenzyl, sulfonylbenzyl, or halobenzyl derivatives.
科学的研究の応用
11-Benzylheneicosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain hydrocarbons.
Biology: Investigated for its potential role in biological systems, such as its interaction with cell membranes and its effect on lipid bilayers.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
作用機序
The mechanism of action of 11-Benzylheneicosane depends on its specific application. In biological systems, it may interact with lipid bilayers and cell membranes, altering their fluidity and permeability. The benzyl group can also participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
Heneicosane: The parent compound of 11-Benzylheneicosane, a straight-chain saturated hydrocarbon.
Benzylheneicosane Derivatives: Compounds with different substitution patterns on the heneicosane chain.
Uniqueness
This compound is unique due to the presence of the benzyl group at the eleventh carbon atom, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
55334-72-0 |
|---|---|
分子式 |
C28H50 |
分子量 |
386.7 g/mol |
IUPAC名 |
2-decyldodecylbenzene |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-13-15-18-22-27(26-28-24-20-17-21-25-28)23-19-16-14-12-10-8-6-4-2/h17,20-21,24-25,27H,3-16,18-19,22-23,26H2,1-2H3 |
InChIキー |
QSAWTJXMGNQJFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)


![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)





